molecular formula C20H17N3O4 B6489466 N-(2-carbamoyl-1-benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 886949-64-0

N-(2-carbamoyl-1-benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B6489466
CAS RN: 886949-64-0
M. Wt: 363.4 g/mol
InChI Key: PXPHVDXHYQMPAV-UHFFFAOYSA-N
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Description

N-(2-carbamoyl-1-benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, or CBP-3-carboxamide, is an organic molecule discovered in 2004 by researchers at the University of California, San Diego. It is composed of three nitrogen atoms, two oxygen atoms, six carbon atoms, and a benzofuran ring. CBP-3-carboxamide has a wide range of potential applications in the medical and scientific fields, including as an anti-inflammatory, anti-cancer, and anti-viral drug.

Scientific Research Applications

CBP-3-carboxamide has been studied for a variety of potential applications in the medical and scientific fields. In particular, it has been studied as an anti-inflammatory, anti-cancer, and anti-viral drug. It has also been studied as a potential treatment for Alzheimer’s disease, as well as for its potential to inhibit the growth of certain types of bacteria.

Mechanism of Action

CBP-3-carboxamide has been found to work by inhibiting the activity of certain enzymes that are involved in inflammation, cancer, and viral replication. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory molecules. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of proteins in the extracellular matrix.
Biochemical and Physiological Effects
CBP-3-carboxamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain types of bacteria, as well as the replication of certain viruses. In animal studies, it has been found to reduce inflammation, as well as to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

CBP-3-carboxamide is a relatively easy molecule to synthesize, and it can be easily purified using column chromatography. However, it is not a particularly potent molecule, and it has limited solubility in water, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research into CBP-3-carboxamide. These include further studies into its potential as an anti-inflammatory, anti-cancer, and anti-viral drug, as well as its potential to inhibit the growth of certain types of bacteria. Additionally, further research into its mechanism of action and its biochemical and physiological effects could yield new insights into its potential applications. Finally, further research into its solubility and its ability to be used in different types of experiments could lead to more efficient and effective lab experiments.

Synthesis Methods

CBP-3-carboxamide can be synthesized using a variety of methods, including a two-step process involving the reaction of benzofuran-3-carboxylic acid with 1-phenylpyrrolidine-3-carboxylic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is purified by column chromatography.

properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c21-19(25)18-17(14-8-4-5-9-15(14)27-18)22-20(26)12-10-16(24)23(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPHVDXHYQMPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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